molecular formula C11H22N2 B2440447 N-cyclopentyl-N-methylpiperidin-4-amine CAS No. 688020-15-7

N-cyclopentyl-N-methylpiperidin-4-amine

Cat. No. B2440447
CAS RN: 688020-15-7
M. Wt: 182.311
InChI Key: RKXFXQWLWFDCNR-UHFFFAOYSA-N
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Description

“N-cyclopentyl-N-methylpiperidin-4-amine” is a chemical compound with the molecular formula C11H22N2 . It is used in various chemical reactions and has specific physical and chemical properties .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as NMR . The structure elucidation can be automated using tools like DP4-AI, which can process raw 13C and 1H NMR data .

Scientific Research Applications

Synthesis and Chemical Properties

N-cyclopentyl-N-methylpiperidin-4-amine and related compounds have been extensively studied for their chemical properties and potential applications in various fields of scientific research. The reductive amination of diaryl-3-methylpiperidin-4-ones to form 4-amino-2,6-diaryl-3-methylpiperidines, which are of interest due to their potential as analgesics, neuroleptics, and antihistamines, was achieved with high yield, highlighting the significance of these compounds in medicinal chemistry (Senguttuvan et al., 2013). Furthermore, the ruthenium-catalyzed intramolecular oxidative amination of aminoalkenes in N-methylpiperidine is a notable method for synthesizing cyclic imines and indoles, demonstrating the compound's utility in complex organic syntheses (Kondo et al., 2002).

Catalysis and Material Science

In material science, nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts have been employed for the reductive amination process, indicating the role of N-methylpiperidine-related structures in the development of advanced materials and catalysts (Senthamarai et al., 2018). Additionally, the study of water-induced aggregation and hydrophobic hydration in aqueous solutions of N-methylpiperidine provides insights into the physicochemical interactions of these compounds with water, which is relevant for understanding their behavior in biological systems and industrial processes (Marczak et al., 2013).

Pharmacology and Drug Synthesis

In pharmacology and drug synthesis, the development of efficient methods for the synthesis of N-methyl- and N-alkylamines, which are found in numerous life-science molecules, underscores the importance of this compound and its derivatives in the synthesis of pharmaceuticals (Jagadeesh et al., 2018). The role of N-methylpiperidine in the palladium-catalyzed multicomponent coupling process for the synthesis of indole derivatives further exemplifies its utility in the creation of complex organic molecules (Hao et al., 2014).

properties

IUPAC Name

N-cyclopentyl-N-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-13(10-4-2-3-5-10)11-6-8-12-9-7-11/h10-12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXFXQWLWFDCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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